Lipophilicity and Molecular Weight Shift vs. Parent Scaffold
When comparing 2-chlorocyclohexane-1-sulfonamide to its direct non-halogenated analog cyclohexanesulfonamide, the target compound exhibits a measurable increase in lipophilicity (ΔXLogP3 = +0.2) and molecular weight (ΔMW = +34.44 g/mol) attributable to the chlorine atom [1][2]. This difference, while modest, alters the compound's position in calculated property space for lead optimization, where even small LogP shifts can significantly impact membrane permeability and non-specific binding profiles.
| Evidence Dimension | Computed partition coefficient (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 0.9, MW = 197.68 g/mol [1] |
| Comparator Or Baseline | Cyclohexanesulfonamide: XLogP3 = 0.7, MW = 163.24 g/mol [2] |
| Quantified Difference | ΔXLogP3 = +0.2; ΔMW = +34.44 g/mol |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm); both compounds are neutral at pH 7.4. |
Why This Matters
In property-guided library design, the higher XLogP3 indicates improved membrane permeability potential, making the chlorinated compound preferentially selectable for intracellular target screens where the parent scaffold may be too polar.
- [1] PubChem CID 130649687: 2-Chlorocyclohexane-1-sulfonamide; National Center for Biotechnology Information, 2026. View Source
- [2] PubChem CID 75536: Cyclohexanesulfonamide; National Center for Biotechnology Information, 2026. View Source
